

Application Notes and Protocols for Preparing Paraffin Sections for Electron Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PARAFFIN**

Cat. No.: **B1166041**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The examination of **paraffin**-embedded tissues at the ultrastructural level using transmission electron microscopy (TEM) offers a powerful tool for correlating light microscopy findings with detailed cellular and subcellular morphology.[1][2] This technique is particularly valuable in diagnostic pathology and research for retrospective studies of archived materials.[3][4] While the ultrastructural preservation may not always match that of tissues primarily fixed for electron microscopy, careful reprocessing of formalin-fixed, **paraffin**-embedded (FFPE) samples can yield valuable diagnostic information.[2][3] The quality of the initial fixation is a critical factor influencing the final ultrastructural detail.[3]

These application notes provide detailed protocols for the preparation of **paraffin** sections for subsequent analysis by TEM, covering **deparaffinization**, rehydration, fixation, staining, and embedding in resin.

Experimental Protocols

Several methods exist for preparing **paraffin** sections for electron microscopy, ranging from routine, more time-consuming protocols to rapid techniques.[1][5] The choice of protocol may depend on the urgency of the analysis and the specific requirements of the study.

Protocol 1: Routine Re-embedding of Paraffin Sections

This protocol outlines a comprehensive method for reprocessing **paraffin** sections mounted on glass slides for TEM analysis.[6]

1. Deparaffinization and Rehydration:

- Place slides with 5-10 μm thick **paraffin** sections in a 50°C oven for 1 hour to melt the **paraffin**.[6][7]
- Immerse the slides in three changes of xylene or a xylene substitute, each for 10 minutes, to completely remove the **paraffin**.[6][8]
- Rehydrate the tissue sections by passing them through a graded series of ethanol solutions:
 - 100% Ethanol: 3 changes, 5 minutes each[6]
 - 95% Ethanol: 1 minute[6]
 - 70% Ethanol: 1 minute[6]
- Finally, rinse the slides in distilled water.[6]

2. Re-Fixation:

- To improve the preservation of ultrastructure, re-fix the sections in a solution of 4% paraformaldehyde and 1% glutaraldehyde in 0.1M phosphate buffer (PB) at pH 7.2 for 1-2 hours.[6]
- Rinse the sections in 0.1M PB.[6]
- Incubate in 8% (0.2M) sucrose in 0.1M PB for two 15-minute intervals or overnight.[6]

3. Post-fixation with Osmium Tetroxide:

- Post-fix the sections with 1% osmium tetroxide (OsO_4) in 0.1M PB for 30-60 minutes in a fume hood.[9][10] Osmium tetroxide is highly toxic and should be handled with extreme care. [9][10]
- Rinse the sections thoroughly with distilled water.

4. En Bloc Staining (Optional):

- For enhanced contrast, sections can be stained en bloc with 0.5-2.5% uranyl acetate in an aqueous or 50% ethanol solution.[11] This step also serves as a tertiary fixation, preserving membranes and nucleic acids.[11]

5. Dehydration and Infiltration:

- Dehydrate the sections again through a graded series of ethanol solutions, similar to the rehydration step but in reverse order (70%, 95%, 100%).
- Infiltrate the sections with an epoxy resin (e.g., Epon, Araldite, Spurr's) mixed with a transitional solvent like propylene oxide.[12][13] This is typically done in increasing concentrations of resin.

6. Embedding:

- Place a few drops of the final resin mixture onto the tissue section.[6]
- A pre-hardened resin block or an Aclar embedding film can be placed over the section to create a new block.[6]
- Polymerize the resin by baking in an oven at 60°C overnight (approximately 16 hours).[6]

7. Section Detachment and Mounting:

- After cooling, the newly formed resin block containing the tissue section can be detached from the glass slide, often facilitated by a brief immersion in liquid nitrogen.[6]
- The region of interest can then be trimmed and mounted on a blank resin block for ultramicrotomy.[6]

8. Ultrathin Sectioning and Staining:

- Cut ultrathin sections (60-90 nm) using an ultramicrotome equipped with a diamond knife.
- Collect the sections on copper grids.

- Post-stain the sections with solutions of uranyl acetate and lead citrate to further enhance contrast.[6][14] A typical procedure involves staining with 2% aqueous uranyl acetate for 15 minutes, followed by lead citrate for 5 minutes.[6][14]

Protocol 2: Rapid Deparaffinization and Re-embedding

For situations requiring a faster turnaround, a rapid method can be employed, significantly reducing the processing time to around 30 minutes.[5][15] This technique often omits the rehydration and subsequent second dehydration steps.[5]

Key Steps:

- Deparaffinization and Post-fixation:** A combined step where the **paraffin** is dissolved in an organic solvent (e.g., xylene) that also contains osmium tetroxide.[5]
- Infiltration:** The organic solvent is then mixed with an unpolymerized epoxy resin.[5]
- Embedding:** The tissue is directly embedded in the resin mixture.[5]

While this method is significantly faster, the resulting ultrastructural quality might be compromised compared to the routine protocol.[16]

Data Presentation

The following tables summarize the key quantitative parameters from the described protocols.

Table 1: Reagent Concentrations and Incubation Times for Routine Re-embedding

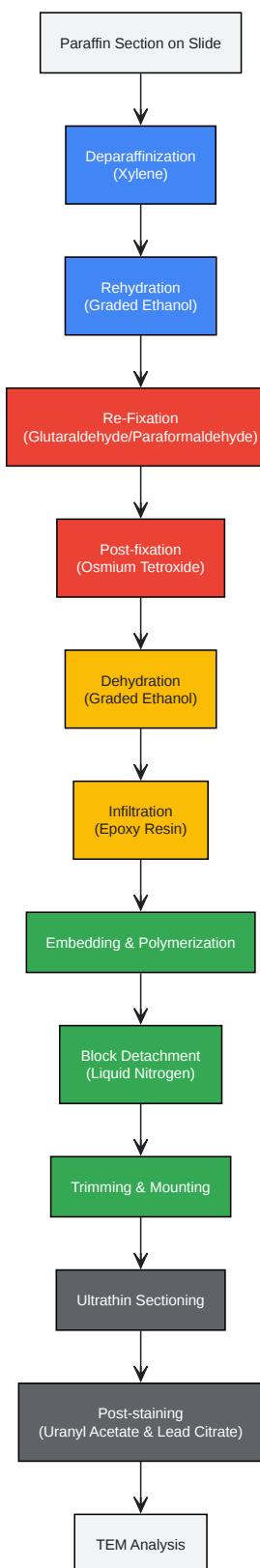

Step	Reagent	Concentration	Duration
Deparaffinization	Xylene	100%	3 changes, 10 min each[6]
Rehydration	Ethanol	100%	3 changes, 5 min each[6]
Ethanol	95%	1 min[6]	
Ethanol	70%	1 min[6]	
Re-Fixation	Paraformaldehyde	4%	1-2 hours[6]
Glutaraldehyde	1%	1-2 hours[6]	
Sucrose	8% (0.2M)	2 x 15 min or overnight[6]	
Post-fixation	Osmium Tetroxide	1%	30-60 min[9]
Embedding	Epoxy Resin	-	Polymerize at 60°C overnight (~16 hours)[6]
Post-staining	Uranyl Acetate	2% Aqueous	15 min[6]
Lead Citrate	-	5 min[6]	

Table 2: Preparation of Staining Solutions

Staining Solution	Components	Preparation Instructions
Uranyl Acetate (5%)	2.5 g Uranyl Acetate, 50 ml Distilled Water, 10 drops Glacial Acetic Acid	Dissolve uranyl acetate in water by stirring overnight, covered in foil. Add acetic acid. Store at 4°C. [6]
Lead Citrate	1.33 g Lead Nitrate, 1.76 g Sodium Citrate, 30 ml Distilled Water, ~8 ml 1N NaOH	Dissolve lead nitrate and sodium citrate in water. Add NaOH until the solution clears. Bring the final volume to 50 ml with distilled water. [6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing **paraffin** sections for electron microscopy.

[Click to download full resolution via product page](#)

Caption: Workflow for preparing **paraffin** sections for TEM.

Concluding Remarks

The reprocessing of **paraffin**-embedded tissue for electron microscopy is a valuable technique that bridges the gap between light and electron microscopy. While challenges in ultrastructural preservation exist, adherence to meticulous protocols can yield significant morphological data. [1][3] The success of this method heavily relies on the quality of the initial tissue fixation and careful execution of each step in the reprocessing procedure.[2][3] These application notes and protocols provide a comprehensive guide for researchers to successfully prepare **paraffin** sections for detailed ultrastructural analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. The formaldehyde-fixed and paraffin-embedded tissues for diagnostic transmission electron microscopy: a retrospective and prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjme.ro [rjme.ro]
- 4. Electron Microscopic Study Using Formalin-fixed, Paraffin-embedded Material, with Special Reference to Observation of Microbial Organisms and Endocrine Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Routine TEM Processing and Embedding Protocol for Paraffin Sections Mounted on Slides - IHC WORLD [ihcworld.com]
- 7. Parafin Sections [bdbiosciences.com]
- 8. superiorbiodx.com [superiorbiodx.com]
- 9. web.path.ox.ac.uk [web.path.ox.ac.uk]
- 10. stainsfile.com [stainsfile.com]
- 11. emsdiasum.com [emsdiasum.com]

- 12. [A method for the re-embedding of tissues from paraffin blocks into epoxy resins for the study of stained semithin sections by electron microscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Staining Sectioned Biological Specimens for Transmission Electron Microscopy: Conventional and En Bloc Stains | Radiology Key [radiologykey.com]
- 15. Rapid deparaffinization for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Preparing Paraffin Sections for Electron Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166041#preparing-paraffin-sections-for-electron-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com